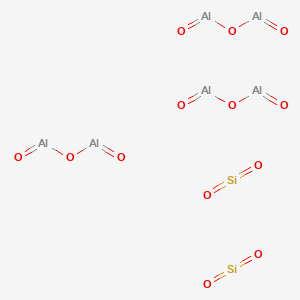
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one is a steroidal estrogen, a derivative of estrone, which is one of the three major endogenous estrogens in humans. Estrone is a weak estrogen compared to estradiol and estriol, but it plays a crucial role in the biosynthesis of these more potent estrogens. This compound is characterized by its unique structural configuration, which includes a hydroxyl group at the third position and a ketone group at the seventeenth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one typically involves the irradiation of corresponding 9alpha,10beta steroids with filtered ultraviolet light. This method is used to prepare 9beta,10alpha-5,7-diene steroids, which are intermediates in the synthesis of pharmacologically interesting compounds . The reaction conditions often include the use of an indium lamp for ultraviolet light irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar irradiation techniques. The availability of raw materials such as ergosterol, pregnenolone, and progesterone is crucial for the preparation of 9beta,10alpha-5,7-diene steroids .
Analyse Chemischer Reaktionen
Types of Reactions: (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the steroid structure to achieve desired pharmacological properties.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) and sulfuric acid (H2SO4) are commonly used for oxidation reactions.
Substitution: Substitution reactions often involve the use of halogenating agents like iodine (I2) and bromine (Br2).
Major Products: The major products formed from these reactions include various estrone derivatives, which are used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other steroidal compounds.
Biology: It is used in studies related to estrogen receptor interactions and hormonal regulation.
Medicine: this compound and its derivatives are investigated for their potential in hormone replacement therapy and cancer treatment
Industry: It is used in the production of pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues such as the female reproductive organs, breasts, hypothalamus, and pituitary gland. Upon binding, the hormone-receptor complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements (ERE) on DNA, leading to the transcription of estrogen-responsive genes . This mechanism is similar to that of other estrogens, but the specific structural configuration of this compound may influence its binding affinity and potency.
Vergleich Mit ähnlichen Verbindungen
Estrone: A weak estrogen that serves as a precursor to estradiol and estriol.
Estradiol: The most potent estrogen, with a higher binding affinity for estrogen receptors.
Estriol: A weak estrogen primarily produced during pregnancy.
Uniqueness of (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one: this compound is unique due to its specific structural configuration, which includes a beta-orientation at the ninth position. This configuration may influence its biological activity and interaction with estrogen receptors, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
1225-03-2 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
(8R,9R,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16-,18-/m0/s1 |
InChI-Schlüssel |
DNXHEGUUPJUMQT-DFGXFYAUSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Isomerische SMILES |
C[C@]12CC[C@@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid](/img/structure/B73844.png)










